molecular formula C8H7Cl2NO B2721671 2-(3,4-Dichlorophenyl)acetamide CAS No. 868697-78-3

2-(3,4-Dichlorophenyl)acetamide

Cat. No. B2721671
CAS RN: 868697-78-3
M. Wt: 204.05
InChI Key: ZZEVQJYIDJSWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H7Cl2NO . It has a molecular weight of 204.06 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of an acetamide group attached to a dichlorophenyl group . The InChI code for this compound is 1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid substance stored at room temperature . It has a molecular weight of 204.06 . The InChI code for this compound is 1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12) .

Scientific Research Applications

Quantum Chemical Calculations and Properties

2-(3,4-Dichlorophenyl)acetamide has been studied through quantum chemical calculations, revealing insights into its molecular structural parameters, thermodynamic properties, and vibrational frequencies. Using density functional theory, researchers have mapped the molecular electrostatic potential, predicting sites and relative reactivities towards electrophilic and nucleophilic attack. This detailed analysis has implications for understanding the reactivity and potential applications of the molecule in various fields (Choudhary et al., 2014).

Synthesis and Anti Microbial Activity

Research has focused on synthesizing novel derivatives of this compound and evaluating their antimicrobial activity. The synthesis process and the antimicrobial efficacy against different microorganisms highlight the potential of these compounds in the field of medicinal chemistry (Mistry et al., 2009).

NMR Spectral Studies

Nuclear magnetic resonance (NMR) spectroscopy has been employed to study various derivatives of this compound. These studies provide insights into the electronic environment of the molecules, which is crucial for understanding their chemical properties and potential applications in various scientific fields (Gowda & Gowda, 2007).

Crystal Structure Analysis

The crystal structure of this compound and its derivatives has been analyzed, providing details about molecular conformation and intermolecular interactions. Such studies are fundamental for the development of new materials and pharmaceutical compounds (Saravanan et al., 2016).

Photovoltaic Efficiency Modeling

Studies have also been conducted on benzothiazolinone acetamide analogs, which include derivatives of this compound. These investigations focus on their potential as photosensitizers in dye-sensitized solar cells, analyzing their light harvesting efficiency and photovoltaic efficiency. This research indicates the versatility of these compounds in renewable energy applications (Mary et al., 2020).

Safety and Hazards

2-(3,4-Dichlorophenyl)acetamide may cause an allergic skin reaction and serious eye irritation . It may also cause respiratory irritation . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

properties

IUPAC Name

2-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEVQJYIDJSWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.